CA inhibitor 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbonic anhydrase inhibitors are a class of compounds that inhibit the enzyme carbonic anhydrase. This enzyme is crucial for the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase inhibitors have significant therapeutic applications, including the treatment of glaucoma, epilepsy, altitude sickness, and certain types of edema .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbonic anhydrase inhibitors typically involves the introduction of sulfonamide groups, which are known to bind effectively to the zinc ion in the active site of the enzyme. One common synthetic route involves the reaction of an aromatic amine with chlorosulfonic acid to form a sulfonamide. This reaction is typically carried out under controlled temperature conditions to prevent decomposition of the reactants .

Industrial Production Methods: Industrial production of carbonic anhydrase inhibitors often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Carbonic anhydrase inhibitors primarily undergo substitution reactions, where the sulfonamide group interacts with the zinc ion in the enzyme’s active site. These inhibitors can also participate in oxidation and reduction reactions, depending on the specific functional groups present in the molecule .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of carbonic anhydrase inhibitors include chlorosulfonic acid, aromatic amines, and various solvents such as dichloromethane and ethanol. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from the reactions of carbonic anhydrase inhibitors are typically sulfonamide derivatives. These products are characterized by their strong binding affinity to the zinc ion in the enzyme’s active site, which is crucial for their inhibitory activity .

Scientific Research Applications

Carbonic anhydrase inhibitors have a wide range of scientific research applications. In chemistry, they are used as tools to study enzyme kinetics and inhibition mechanisms. In biology, they are used to investigate the role of carbonic anhydrase in various physiological processes. In medicine, these inhibitors are used to treat conditions such as glaucoma, epilepsy, and altitude sickness. They are also being explored as potential treatments for cancer and obesity .

Mechanism of Action

The mechanism of action of carbonic anhydrase inhibitors involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate and protons. The inhibition of this reaction leads to a decrease in the production of bicarbonate, which is crucial for various physiological processes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to carbonic anhydrase inhibitors include other enzyme inhibitors that target metalloenzymes. Examples include inhibitors of metalloproteinases and other zinc-dependent enzymes .

Uniqueness: Carbonic anhydrase inhibitors are unique in their ability to specifically target the zinc ion in the active site of carbonic anhydrase. This specificity allows for the selective inhibition of the enzyme, which is crucial for their therapeutic applications. Additionally, the wide range of physiological processes regulated by carbonic anhydrase makes these inhibitors valuable tools in both research and clinical settings .

Properties

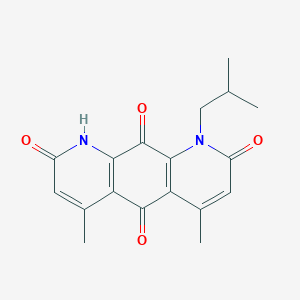

Molecular Formula |

C41H36ClF8N7O5S2 |

|---|---|

Molecular Weight |

958.3 g/mol |

IUPAC Name |

N-[(1S)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide |

InChI |

InChI=1S/C41H36ClF8N7O5S2/c1-40(2,63(3,59)60)11-10-22-4-7-24(25-8-9-28(42)33-36(25)56(17-30(45)46)54-39(33)55-64(61,62)23-5-6-23)34(51-22)29(14-19-12-20(43)15-21(44)13-19)52-31(58)18-57-37-32(35(53-57)38(47)48)26-16-27(26)41(37,49)50/h4,7-9,12-13,15,23,26-27,29-30,38H,5-6,14,16-18H2,1-3H3,(H,52,58)(H,54,55)/t26-,27+,29-/m0/s1 |

InChI Key |

CPCUUUACFKQOHY-GKRYNVPLSA-N |

Isomeric SMILES |

CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)F)NS(=O)(=O)C4CC4)[C@H](CC5=CC(=CC(=C5)F)F)NC(=O)CN6C7=C([C@H]8C[C@H]8C7(F)F)C(=N6)C(F)F)S(=O)(=O)C |

Canonical SMILES |

CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)F)NS(=O)(=O)C4CC4)C(CC5=CC(=CC(=C5)F)F)NC(=O)CN6C7=C(C8CC8C7(F)F)C(=N6)C(F)F)S(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Hydroxyphenyl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone](/img/structure/B10831111.png)

![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride](/img/structure/B10831117.png)

![4-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B10831127.png)

![2-[[(4-Anilinophenyl)imino]methyl]-4,6-dichlorophenol](/img/structure/B10831151.png)

![(4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) benzoate](/img/structure/B10831162.png)

![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylamino]-2-oxoethyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B10831167.png)